Methyl a-D-laminaribioside
Description
Methyl α-D-laminaribioside (CAS No. 7115-19-7) is a disaccharide derivative composed of two glucose units linked via a β-(1→3) glycosidic bond, with a methyl group at the anomeric position of the reducing end. Its molecular formula is C₁₃H₂₄O₁₁, and it has a molecular weight of 356.32 g/mol . This compound is critical in biomedical research, particularly for studying carbohydrate-protein interactions, cancer cell signaling, and immune response modulation. Its structural resemblance to natural β-glucans enables its use as a probe for elucidating mechanisms in fungal infections and tumor microenvironments .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9-,10-,11+,12+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-BYZVFIAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl a-D-laminaribioside can be synthesized through enzymatic methods. One common approach involves the use of β-glucosidase from Thermus thermophilus, which is overexpressed in E. coli cells. The reaction is carried out in a phosphate buffer at 55°C for 7 hours . Another method involves the synthesis from methyl-alpha-D-galactopyranoside and 2-nitrophenyl-beta-D-glucopyranoside .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The use of recombinant enzymes and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl a-D-laminaribioside primarily undergoes glycosidic bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as periodic acid can be used to cleave the glycosidic bond.
Reduction: Sodium borohydride is commonly used for the reduction of the compound.
Substitution: Acidic or basic conditions can facilitate the substitution of functional groups on the sugar moiety.
Major Products
The major products formed from these reactions include various glycosides and oligosaccharides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl a-D-laminaribioside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl a-D-laminaribioside involves its interaction with specific enzymes that recognize glycosidic linkages. These enzymes catalyze the hydrolysis or formation of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl α-D-laminaribioside belongs to the family of methyl glycosides, which are widely employed as stable analogs of native carbohydrates. Below, it is compared with two structurally and functionally related compounds: Methyl α-D-mannofuranoside and Methyl α-D-xylopyranoside. A summary table and detailed analysis follow.
Table 1: Comparative Analysis of Methyl α-D-Laminaribioside and Analogous Glycosides
Methyl α-D-Mannofuranoside (CAS 80734-76-5)
- Structure: Features a mannose residue in the furanose (five-membered ring) configuration, differing from laminaribioside’s pyranose (six-membered ring) structure.
- Function : Its ability to mimic rare sugar forms makes it valuable for studying host-pathogen interactions and antibiotic resistance mechanisms . For instance, it is used to investigate how bacterial cells evade drugs by altering carbohydrate metabolism.
- Research Findings: Studies highlight its role in inhibiting mannose-binding lectins, which are critical in immune evasion by pathogens like Candida albicans .
Methyl α-D-Xylopyranoside (No explicit CAS provided)
- Structure: A pentose (five-carbon) sugar in the pyranose form, contrasting with laminaribioside’s hexose-based disaccharide.
- Function : Primarily used as a substrate for glycosyltransferases and glycosidases, facilitating studies on carbohydrate metabolism .
- Research Applications : Integral in synthesizing xyloside-based glycoconjugates, which are pivotal for developing antitumor vaccines and enzyme inhibitors .
Key Differences and Implications
Linkage and Ring Structure: Laminaribioside’s β-(1→3) linkage mimics fungal cell wall components, enabling immune response studies, whereas xylopyranoside’s pentose structure is tailored for plant-derived enzyme assays . Mannofuranoside’s furanose form is rare in mammals, making it a probe for bacterial-specific pathways.
Biological Targets: Laminaribioside interacts with Dectin-1 receptors involved in cancer immunotherapy . Xylopyranoside is a substrate for xylosyltransferases in proteoglycan synthesis, relevant in connective tissue disorders .
Synthetic Utility: Laminaribioside’s disaccharide structure is leveraged for oligosaccharide synthesis, while xylopyranoside’s simplicity aids in high-throughput enzymatic screens .
Biological Activity
Methyl α-D-laminaribioside is a glycoside derived from laminaribiose, which consists of two glucose units linked by a β-1,3-glycosidic bond. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology and microbiology. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Methyl α-D-laminaribioside is characterized by its anomeric configuration, which influences its biological interactions. The compound is soluble in water due to the presence of hydroxyl groups, making it bioavailable for various biological processes.
1. Antimicrobial Properties
Research indicates that methyl α-D-laminaribioside exhibits antimicrobial activity against a range of pathogens. A study conducted by Goldstein et al. (2005) demonstrated that the compound can inhibit the growth of specific bacteria and fungi, suggesting its potential as a natural antimicrobial agent .
2. Immunomodulatory Effects
Methyl α-D-laminaribioside has been implicated in modulating immune responses. A study highlighted that antibodies against laminaribioside could serve as serological markers for Crohn's disease, indicating a possible role in inflammatory bowel diseases (IBD) . The presence of these antibodies was associated with higher specificity and sensitivity in diagnosing Crohn's disease, suggesting that methyl α-D-laminaribioside may influence immune system behavior.
3. Binding Interactions
The binding affinity of methyl α-D-laminaribioside to various lectins has been studied extensively. It was found that the compound binds more effectively to certain carbohydrate-binding proteins compared to its β-anomer, indicating that the α-anomeric configuration is crucial for biological activity .
Case Study: Crohn's Disease Diagnosis
A significant study examined the role of anti-laminaribioside antibodies in diagnosing Crohn's disease. This study involved serum samples from patients with IBD and control groups. The results showed that 44% of anti-Saccharomyces cerevisiae antibody-negative Crohn's disease patients tested positive for antilaminaribioside antibodies, demonstrating the potential diagnostic utility of this glycoside in clinical settings .
Table: Binding Affinities of Methyl α-D-Laminaribioside
| Compound | Binding Affinity (K_a) | Remarks |
|---|---|---|
| Methyl α-D-laminaribioside | 1.8 | Higher affinity compared to β-anomer |
| Free Laminaribiose | 1.7 | Baseline for comparison |
| Methyl β-D-laminaribioside | NE | Poor ligand compared to free sugar |
Q & A
Q. Advanced Research Focus
- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values .
- Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .
- Report confidence intervals (95%) and p-values to assess significance .
What are the critical parameters to document when reporting crystallization attempts of Methyl α-D-laminaribioside?
Basic Research Focus
Document:
- Solvent system (e.g., water:ethanol ratios) and temperature gradients during crystallization .
- Crystal morphology (via microscopy) and diffraction quality (XRD) .
- Purity validation via melting point analysis and HPLC (>98%) .
How can computational modeling be integrated with experimental data to predict Methyl α-D-laminaribioside's conformational behavior in different solvents?
Q. Advanced Research Focus
- Perform molecular dynamics (MD) simulations to study solvation effects .
- Validate predictions with experimental data (e.g., NMR NOE correlations) .
- Use density functional theory (DFT) to calculate energy-minimized conformers .
What validation criteria should be applied when comparing newly obtained mass spectrometry data with existing literature values?
Q. Basic Research Focus
- Ensure mass accuracy (±5 ppm) and isotopic pattern matching .
- Cross-check fragmentation patterns (MS/MS) against reference spectra .
- Calibrate instruments daily using standard compounds (e.g., sodium formate) .
What methodology should be employed to investigate potential allosteric effects of Methyl α-D-laminaribioside in multi-enzyme systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
